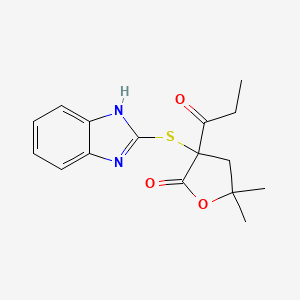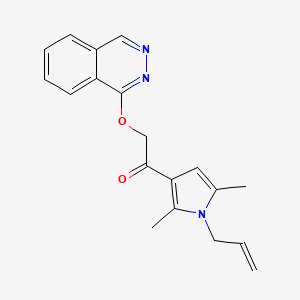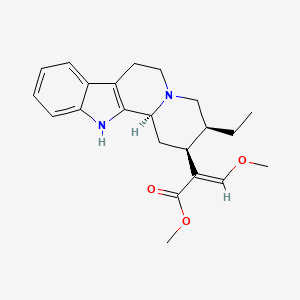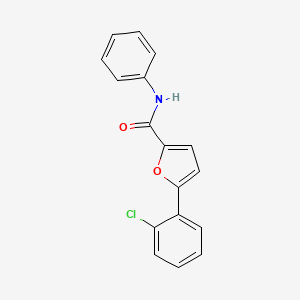![molecular formula C12H11Cl2N5 B1225166 5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine is a dichlorobenzene.
Scientific Research Applications
Antibacterial Activities
Research has demonstrated the antibacterial potential of derivatives synthesized from related pyrazole compounds. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Biological Activities
Various pyrazoline derivatives, closely related to the compound , have been synthesized and found to exhibit biological activities such as antioxidant and antimicrobial properties. This includes compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Nitric Oxide-Independent Effects
In studies focusing on nitric oxide-independent soluble guanylyl cyclase stimulators, related compounds like BAY 41-2272 (which has structural similarities) have shown significant effects on the human ureter, indicating a potential for therapeutic applications in the urinary tract (Miyaoka, Mónica, Nucci, D'ancona, & Antunes, 2011).
Synthesis and Reactivity Studies
Several studies have focused on the synthesis and reactivity of pyrazole derivatives, exploring their potential in creating compounds with diverse biological activities. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (Tominaga, Honkawa, Hara, & Hosomi, 1990) and the cyclocondensation reactions leading to ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Potential in Cancer Research
Pyrazole derivatives have shown promise in cancer research, with certain compounds synthesized displaying potential as anti-cancer agents. This includes the study of two pyrazole compounds, with insights into their electronic structure, physico-chemical properties, and docking analysis suggesting their potential utility in cancer therapy (Thomas et al., 2019).
properties
Product Name |
5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine |
|---|---|
Molecular Formula |
C12H11Cl2N5 |
Molecular Weight |
296.15 g/mol |
IUPAC Name |
5-cyclopropyl-4-[(3,4-dichlorophenyl)diazenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11Cl2N5/c13-8-4-3-7(5-9(8)14)16-18-11-10(6-1-2-6)17-19-12(11)15/h3-6H,1-2H2,(H3,15,17,19) |
InChI Key |
XRDJBWCKWYAEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)N=NC3=CC(=C(C=C3)Cl)Cl |
solubility |
0.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)
![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)
![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)
![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)